N-(3,5-dichlorophenyl)-2-[[4-methyl-5-[4-methyl-2-(5-methyl-3-isoxazolyl)-5-thiazolyl]-1,2,4-triazol-3-yl]thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dichlorophenyl)-2-[[4-methyl-5-[4-methyl-2-(5-methyl-3-isoxazolyl)-5-thiazolyl]-1,2,4-triazol-3-yl]thio]acetamide is an anilide.
Scientific Research Applications
Anticancer Properties : Research indicates that derivatives of the compound show potential as anticancer agents. For instance, a study demonstrated the effectiveness of related compounds against human lung adenocarcinoma cells and mouse embryoblast cell lines (Evren et al., 2019). Another study explored the anticancer properties of similar compounds against various cancer types including melanoma and breast cancer (Ostapiuk et al., 2015).
Antimicrobial Activity : Some derivatives have been synthesized and evaluated for their antimicrobial properties. For example, a study reported the synthesis of derivatives with strong antifungal activity against Candida albicans and other strains (Turan-Zitouni et al., 2005). Another research focused on the synthesis and antimicrobial evaluation of novel derivatives against various bacteria and fungi (Yurttaş et al., 2020).
Enzyme Inhibition Properties : Certain derivatives have been investigated for their enzyme inhibition activities. For instance, compounds related to the target molecule demonstrated significant lipase and α-glucosidase inhibition, which could have therapeutic implications (Bekircan et al., 2015).
Antifungal and Apoptotic Effects : Research into triazole-oxadiazole compounds, closely related to the target molecule, showed potent antifungal and apoptotic effects against Candida species (Çavușoğlu et al., 2018).
Structural Characterization and Synthesis : Studies have also focused on the synthesis and structural characterization of related compounds, providing insights into their chemical properties and potential applications (Kariuki et al., 2021).
Properties
Molecular Formula |
C19H16Cl2N6O2S2 |
---|---|
Molecular Weight |
495.4 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[[4-methyl-5-[4-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazol-5-yl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H16Cl2N6O2S2/c1-9-4-14(26-29-9)18-22-10(2)16(31-18)17-24-25-19(27(17)3)30-8-15(28)23-13-6-11(20)5-12(21)7-13/h4-7H,8H2,1-3H3,(H,23,28) |
InChI Key |
TUORKXFFOJJSQV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)C2=NC(=C(S2)C3=NN=C(N3C)SCC(=O)NC4=CC(=CC(=C4)Cl)Cl)C |
Canonical SMILES |
CC1=CC(=NO1)C2=NC(=C(S2)C3=NN=C(N3C)SCC(=O)NC4=CC(=CC(=C4)Cl)Cl)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.